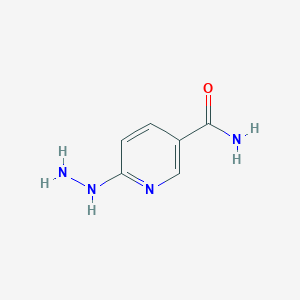6-Hydrazinylnicotinamide
CAS No.: 69879-23-8
Cat. No.: VC3928907
Molecular Formula: C6H8N4O
Molecular Weight: 152.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 69879-23-8 |
|---|---|
| Molecular Formula | C6H8N4O |
| Molecular Weight | 152.15 g/mol |
| IUPAC Name | 6-hydrazinylpyridine-3-carboxamide |
| Standard InChI | InChI=1S/C6H8N4O/c7-6(11)4-1-2-5(10-8)9-3-4/h1-3H,8H2,(H2,7,11)(H,9,10) |
| Standard InChI Key | XHNXJRVXHHTIKS-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC=C1C(=O)N)NN |
| Canonical SMILES | C1=CC(=NC=C1C(=O)N)NN |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
6-Hydrazinylnicotinamide (CAS: 69879-23-8) is a pyridine derivative with the molecular formula C₆H₈N₄O and a molar mass of 152.15 g/mol. Its IUPAC name, 6-hydrazinylpyridine-3-carboxamide, reflects its structure: a pyridine ring substituted with a carboxamide group at position 3 and a hydrazine group at position 6 (Figure 1).
Structural Representation
-
SMILES: C1=CC(=NC=C1C(=O)N)NN
-
Key Functional Groups:
Physicochemical Properties
| Property | Value/Range | Source |
|---|---|---|
| Solubility | >100 mg/mL in water | |
| pKa | ~3.5 (hydrazine group) | |
| Stability | Stable at pH 4–6 | |
| Radiochemical Purity | ≥90% (post-labeling) |
Synthesis and Modification Strategies
Synthetic Routes
6-HYNIC is typically synthesized via nucleophilic substitution:
-
Starting Material: 6-Chloronicotinamide reacts with hydrazine hydrate in ethanol under reflux .
-
Reaction Conditions:
Key Reaction:
Derivatization for Radiolabeling
6-HYNIC derivatives are prepared for technetium-99m labeling:
-
Antibody Conjugation: Succinimidyl 6-hydrazinonicotinate hydrochloride reacts with IgG antibodies, introducing ~3 hydrazine groups per antibody .
-
Peptide Conjugation: Used in bombesin and RGD analogs for targeted imaging .
Applications in Nuclear Medicine
Technetium-99m Labeling
6-HYNIC forms stable complexes with via a diazenido linkage, enabling high-specific-activity radiopharmaceuticals .
| Parameter | Optimal Value |
|---|---|
| :Peptide Ratio | 1:200–400 |
| Coligand | Tricine/EDDA (2:1 ratio) |
| Incubation Time | 60 minutes |
Case Study: -HYNIC-IgG showed comparable target-to-background ratios to -IgG in rat infection models, with faster blood clearance (T/B ratio: 3:1 at 1 hour) .
Clinical Imaging Agents
-
Infection Imaging: Chemotactic peptides (e.g., For-MLF-(D)-K-HYNIC) localized E. coli infections in rabbits with T/B ratios >20:1 .
-
Cancer Theranostics: -HYNIC-PSMA derivatives achieved tumor-to-kidney ratios of 5:1 in prostate cancer models .
| Tissue | % Injected Dose/g (6h) |
|---|---|
| Liver | 8.2 ± 1.1 |
| Kidneys | 5.6 ± 0.8 |
| Blood | 0.9 ± 0.2 |
| Tumor (PC-3) | 2.4 ± 0.3 |
Data from murine models show rapid clearance (t₁/₂α: 15 minutes) and renal excretion .
Comparative Analysis with Related Agents
| Parameter | 6-HYNIC-IgG | -IgG |
|---|---|---|
| Target-to-Background | 3.1:1 | 3.0:1 |
| Liver Uptake | 8.2% ID/g | 12.5% ID/g |
| Radiolabeling Time | 60 minutes | 24 hours |
Advantages: Faster labeling, no need for post-purification .
Challenges and Future Directions
Limitations
-
Coordination Isomers: Multiple species form during labeling, requiring coligands (e.g., EDDA) for stability .
-
Oxygen Sensitivity: Hydrazine groups oxidize in air, necessitating inert atmospheres during synthesis .
Emerging Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume